molecular formula C14H17N3S B1409402 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine CAS No. 1395492-76-8

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine

Cat. No.: B1409402
CAS No.: 1395492-76-8
M. Wt: 259.37 g/mol
InChI Key: NGEFVENODPUSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties .

Scientific Research Applications

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of thiazole compounds .

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives are known to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell death. Additionally, thiazole compounds have been shown to exhibit anti-inflammatory and analgesic activities by modulating the activity of cyclooxygenase enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce cell cycle arrest at the G2 phase, leading to apoptosis in cancer cells . This effect is mediated through the interaction with topoisomerase II, resulting in DNA damage and activation of the p53 pathway. Furthermore, thiazole compounds can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of topoisomerase II, inhibiting its activity and leading to the accumulation of DNA double-strand breaks . Additionally, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . These interactions result in the modulation of various cellular processes, including cell cycle regulation, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under physiological conditions for extended periods, allowing for sustained biological activity . The degradation of these compounds can lead to the formation of inactive metabolites, reducing their efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This interaction can lead to the formation of active or inactive metabolites, influencing the overall biological activity of the compound. Additionally, thiazole derivatives can affect metabolic flux and alter the levels of various metabolites, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, thiazole derivatives can be transported into cells via organic anion transporters, facilitating their intracellular accumulation and biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize in the nucleus, where they interact with DNA and modulate gene expression . Additionally, these compounds can accumulate in the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the cyclobutyl group may enhance its interaction with certain molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

4-methyl-5-[2-(1-methylcyclobutyl)pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-9-12(18-13(15)17-9)10-4-7-16-11(8-10)14(2)5-3-6-14/h4,7-8H,3,5-6H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEFVENODPUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.